Staphylococcus aureus CrtN Enzyme Inhibition: Ortho-Chloro Substitution Confers Nanomolar Potency
(2-Chlorophenyl)(naphthalen-1-yl)methanone inhibits the bacterial virulence enzyme diapophytoene desaturase (CrtN) from Staphylococcus aureus Newman with an IC₅₀ of 200 nM [1]. In contrast, the 4-chloro positional isomer (CAS 24092-46-4, (3-chlorophenyl)-1-naphthalenyl-methanone) exhibits >6-fold weaker inhibition with an IC₅₀ > 1.25 μM ( >1,250 nM) in the identical assay system [2]. This quantitative difference demonstrates that ortho-chloro substitution is functionally non-equivalent to meta- or para-substitution for this target.
| Evidence Dimension | CrtN enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 200 nM |
| Comparator Or Baseline | (3-Chlorophenyl)-1-naphthalenyl-methanone (4-chloro isomer; CAS 24092-46-4): IC₅₀ > 1,250 nM |
| Quantified Difference | ≥6.25-fold greater potency |
| Conditions | Recombinant S. aureus Newman 6His-tagged CrtN expressed in E. coli BL21 (DE3)/pET28a::CrtN; staphyloxanthin pigment reduction assay, 48-hour incubation |
Why This Matters
For anti-virulence drug discovery programs targeting MRSA pigment biosynthesis, the ortho-chloro isomer provides >6-fold higher target engagement, enabling lower screening concentrations and more definitive structure-activity relationship interpretation.
- [1] BindingDB. Entry BDBM50247169 (CHEMBL4101749). CrtN inhibition by (2-chlorophenyl)(naphthalen-1-yl)methanone: IC₅₀ = 200 nM. Assay: Inhibition of S. aureus Newman 6His-tagged CrtN expressed in E. coli BL21 (DE3)/pET28a::CrtN. View Source
- [2] BindingDB. Entry BDBM50188224 (CHEMBL3827264). CrtN inhibition by (3-chlorophenyl)-1-naphthalenyl-methanone: IC₅₀ > 1,250 nM. Assay: Inhibition of diapophytoene desaturase in S. aureus Newman, 48-hour staphyloxanthin pigment formation. View Source
